Despropionyl Ramelteon Hydrochloride

Overview

Description

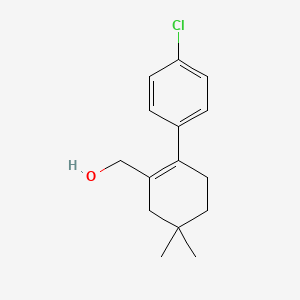

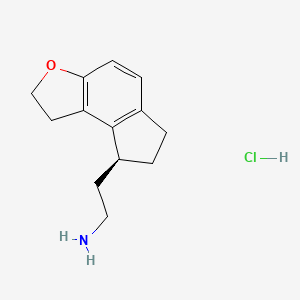

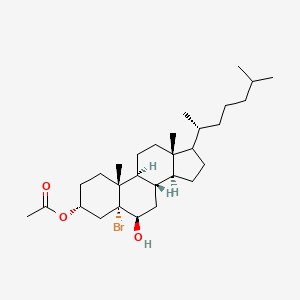

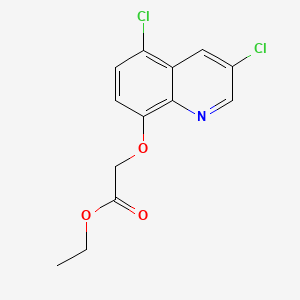

Despropionyl Ramelteon Hydrochloride is a compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 . It is also known by the synonym (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine .

Synthesis Analysis

The synthesis of Ramelteon, which this compound is derived from, has been achieved through a concise six-step asymmetric process from a monocyclic precursor. This process involves the use of Ir-catalyzed O-vinylation and Rh-catalyzed vinyl ether annulation through directed C–H bond activation .Molecular Structure Analysis

The molecular structure of this compound consists of a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core .Physical And Chemical Properties Analysis

This compound is a colourless oil with a melting point of 270℃ . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol .Scientific Research Applications

Scientific Research Applications of Ramelteon

Sleep Disorders and Insomnia Treatment

Ramelteon's primary application in scientific research has been its potential in treating sleep disorders, particularly insomnia. Its mechanism involves acting as a melatonergic agonist, rather than exerting a generalized central nervous system depression through GABAergic effects. This selective action makes it effective in decreasing latency to persistent sleep and increasing total sleep time without the adverse effects commonly associated with other hypnotic drugs, such as next-morning hangover effects or withdrawal symptoms. Studies have consistently shown ramelteon to be well-tolerated and effective in various doses for treating chronic insomnia, emphasizing its unique role in sleep promotion (Pandi‑Perumal et al., 2009).

Neuroprotective Potential

Emerging research has also suggested the neuroprotective potential of ramelteon and, by extension, its derivatives. This potential is based on its pharmacodynamic mechanisms, which might offer therapeutic benefits beyond sleep regulation, particularly in neurodegenerative diseases. Although conclusive evidence is still required, the hypothesis that ramelteon could contribute to neuroprotection opens an intriguing avenue for future research (Lauterbach et al., 2010).

Mechanism of Action

Target of Action

The primary targets of Despropionyl Ramelteon Hydrochloride are the melatonin MT1 and MT2 receptors . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), which is known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .

Mode of Action

This compound is a melatonin receptor agonist . It works by mimicking melatonin, a naturally occurring hormone that is produced during the sleep period and thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 receptors .

Biochemical Pathways

The activation of the MT1 and MT2 receptors by this compound influences the regulation of circadian rhythms and synchronization of the sleep-wake cycle . Agonism of MT1 is thought to preferentially induce sleepiness, while MT2 receptor activation preferentially influences regulation of circadian rhythms .

Pharmacokinetics

This compound is rapidly absorbed at all dose levels, with a time to peak concentration of less than 1 hour . It demonstrates reasonably good dose proportionality as indicated by area under the curve (AUC) and peak concentration (Cmax) values, with elimination half-lives being independent of dose . It undergoes extensive first-pass metabolism . Up to 84% of the orally administered dose was recovered in the urine .

Result of Action

The result of this compound’s action is the induction of sleepiness and the regulation of circadian rhythms . This leads to an increase in sleep propensity and the synchronization of the sleep-wake cycle .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, patients with mild or moderate hepatic impairment experience a 4-fold or 10-fold increase in exposure to the compound, respectively . This suggests that liver function can significantly impact the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Despropionyl Ramelteon Hydrochloride interacts with various enzymes and proteins. It has a high affinity for the MT1 and MT2 receptors . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), which regulate the 24-hour sleep-wake cycle .

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. For instance, it has been reported to display neuronal protective effects . In a study, Ramelteon rescued the cell viability reduced by MPP±stimulation . Furthermore, oxidative stress in MPP±challenged SH-SY5Y cells was mitigated by Ramelteon .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It works by mimicking melatonin, a naturally occurring hormone that is produced during the sleep period and thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle .

Temporal Effects in Laboratory Settings

Studies have shown that Ramelteon, a similar compound, is effective at improving insomnia severity, with no new safety concerns identified over a 12-week therapy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a study found that a combination of Ramelteon (1 mg/kg) and diazepam (0.5 mg/kg) showed an anxiolytic effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation in human liver microsomes to eight metabolites via six pathways .

Transport and Distribution

It is known that Ramelteon, a similar compound, is transported along the cytoskeleton to its ultimate destination and anchored .

Subcellular Localization

It is known that Ramelteon, a similar compound, acts as a melatonergic agonist in the suprachiasmatic nucleus (and at other central nervous system sites), from where downstream processes, including GABA-ergic effects, are controlled via the hypothalamic sleep switch .

properties

IUPAC Name |

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRBVFJPGFTDDU-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1CCN)C3=C(C=C2)OCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335307 | |

| Record name | 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196597-80-5 | |

| Record name | 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B565660.png)

![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)

![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)

![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)

![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)

![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)